

Spectroscopic Profile of (S)-(+)-3,3-Dimethyl-2-butylamine: A Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-3,3-Dimethyl-2-butylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amine, **(S)-(+)-3,3-Dimethyl-2-butylamine**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are detailed in structured tables, accompanied by general experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **(S)-(+)-3,3-Dimethyl-2-butylamine**. Note that the spectra for the (S)-(+)-enantiomer and the (R)-(-)-enantiomer are identical in an achiral solvent.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.8-3.0	Quartet	1H	CH-NH ₂
~1.2-1.4	Broad Singlet	2H	NH ₂
~1.0-1.2	Doublet	3H	CH ₃ -CH
~0.9	Singlet	9H	C(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~55-60	CH-NH ₂
~30-35	C(CH ₃) ₃
~25-30	C(CH ₃) ₃
~20-25	CH ₃ -CH

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of an amine is characterized by N-H stretching and bending vibrations. The data presented below is for the stereoisomer (R)-(-)-3,3-Dimethyl-2-butylamine, which is expected to be identical to that of the (S)-(+)-enantiomer.[\[1\]](#)

Table 3: IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
~3300-3500	Medium, Broad	N-H Stretch (primary amine)
~2850-3000	Strong	C-H Stretch (alkane)
~1590-1650	Medium	N-H Bend (scissoring)
~1470	Medium	C-H Bend (CH ₃)
~1365	Medium	C-H Bend (tert-butyl)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data presented here is for the racemate, 3,3-Dimethyl-2-butylamine, and is expected to be identical for the individual enantiomers. The fragmentation pattern is characteristic of aliphatic amines, often involving alpha-cleavage.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
101	~5	[M] ⁺ (Molecular Ion)
86	~100	[M - CH ₃] ⁺
57	~40	[C ₄ H ₉] ⁺ (tert-butyl cation)
44	~30	[C ₂ H ₆ N] ⁺

Experimental Protocols

While specific experimental parameters for the acquisition of the above data for **(S)-(+)-3,3-Dimethyl-2-butylamine** are not publicly available, the following sections describe general protocols for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the amine is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 300-500 MHz). For ^1H NMR, the chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For ^{13}C NMR, the solvent peak is typically used as a reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

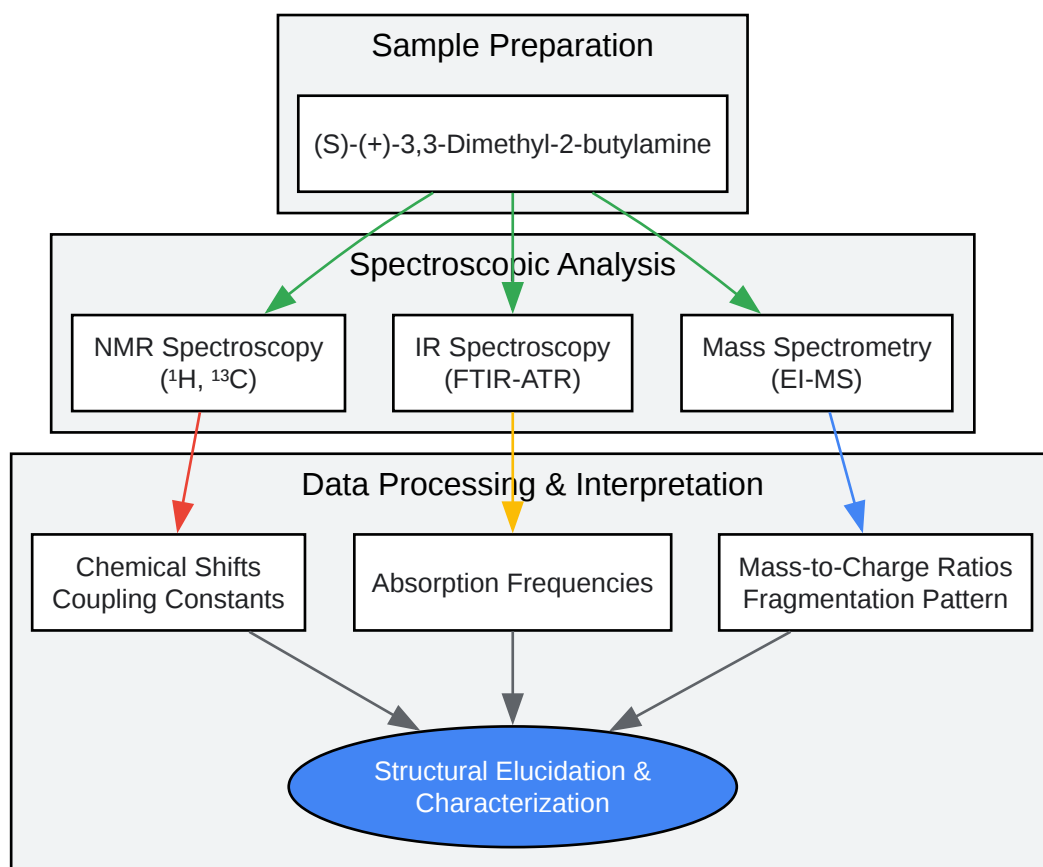
A small amount of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

The volatile amine sample is introduced into the ion source of a mass spectrometer, often via a gas chromatograph (GC-MS). In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-(+)-3,3-Dimethyl-2-butylamine**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. spectrabase.com [spectrabase.com]
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